BenchChemオンラインストアへようこそ!

N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide

Cannabinoid CB2 Receptor Functional Selectivity Pain Research

N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide (CAS 451500-12-2) is a synthetic sulfamoyl benzamide derivative with the molecular formula C23H23FN2O6S and a molecular weight of 474.5 g/mol. This compound belongs to a class of sulfamoyl benzamides patented by Adolor Corporation as cannabinoid receptor ligands, specifically agonists or modulators of the CB2 receptor, with potential applications in pain, inflammation, and neurological disorders.

Molecular Formula C23H23FN2O6S
Molecular Weight 474.5
CAS No. 451500-12-2
Cat. No. B2384412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide
CAS451500-12-2
Molecular FormulaC23H23FN2O6S
Molecular Weight474.5
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F
InChIInChI=1S/C23H23FN2O6S/c1-30-16-8-11-22(32-3)20(12-16)26-23(27)18-13-17(9-10-19(18)24)33(28,29)25-14-15-6-4-5-7-21(15)31-2/h4-13,25H,14H2,1-3H3,(H,26,27)
InChIKeyZOKATRSMKGAFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide (CAS 451500-12-2): A Sulfamoyl Benzamide Screening Compound


N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide (CAS 451500-12-2) is a synthetic sulfamoyl benzamide derivative with the molecular formula C23H23FN2O6S and a molecular weight of 474.5 g/mol [1]. This compound belongs to a class of sulfamoyl benzamides patented by Adolor Corporation as cannabinoid receptor ligands, specifically agonists or modulators of the CB2 receptor, with potential applications in pain, inflammation, and neurological disorders [2]. The core structure features a central 2-fluorobenzamide scaffold, with a distinctive 2,5-dimethoxyphenyl substituent on the amide nitrogen and a 2-methoxybenzyl group attached to the sulfonamide. This substitution pattern differentiates it from other analogs within the same chemotype and may influence receptor selectivity and physicochemical properties relevant to chemical biology and drug discovery screening programs.

Why Structural Substitution in Sulfamoyl Benzamides is Not Interchangeable: The Case of N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide


In the sulfamoyl benzamide series, seemingly conservative structural modifications can produce drastic shifts in cannabinoid receptor subtype selectivity, functional activity, and metabolic stability. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that a screening hit with modest CB2 affinity can be optimized to a compound with 120-fold functional selectivity for CB2 over CB1 through iterative changes to the amide functionality and sulfonamide substituents [1]. The presence of a 2,5-dimethoxyphenyl group on the amide nitrogen, as in the target compound, versus a 2-ethylphenyl or 2-ethoxyphenyl group found in closely related analogs, alters electron density, steric bulk, and hydrogen-bonding capacity at the amide binding region. Such differences cannot be predicted a priori and necessitate direct biological profiling. Therefore, substituting one sulfamoyl benzamide analog for another without confirming target engagement and selectivity data risks compromising experimental reproducibility and misinterpreting structure-activity trends in screening campaigns.

Quantitative Differentiation Evidence for N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide


CB2 Receptor Functional Selectivity: Class-Level Evidence from Sulfamoyl Benzamide Optimization

The target compound belongs to the sulfamoyl benzamide class, for which a lead compound (compound 27 in the Worm et al. series) demonstrated 120-fold functional selectivity for the CB2 receptor over the CB1 receptor in GTPγS binding assays [1]. This class-level evidence indicates that the scaffold, when appropriately substituted, can achieve significant CB2 selectivity. Although direct head-to-head CB2/CB1 selectivity data for the target compound itself are not publicly available, the 2,5-dimethoxyphenyl amide substituent differentiates it from the published lead. This substitution pattern may further modulate selectivity, making the compound a valuable comparator for SAR expansion.

Cannabinoid CB2 Receptor Functional Selectivity Pain Research Drug Discovery Screening

Molecular Weight and Physicochemical Property Shift versus N-(2-ethylphenyl) Analog

The target compound (MW = 474.5 g/mol) [1] is approximately 32 Da heavier than the closely related N-(2-ethylphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide (ChemDiv K781-9279, MW = 442.51 g/mol) . The additional mass arises from the exchange of an ethyl group for two methoxy substituents, which also increases the hydrogen bond acceptor count (from ~8 to ~10 estimated) and lowers the calculated logP. For the ethyl analog, ChemDiv reports a logP of 4.83 and a polar surface area of 72.0 Ų . The dimethoxy analog is thus predicted to have reduced lipophilicity and increased topological polar surface area, which may improve aqueous solubility at the expense of membrane permeability. This quantitative shift in key lead-likeness parameters provides a rational basis for selecting the compound in solubility-limited assay conditions.

Physicochemical Properties Drug-Likeness Ligand Efficiency Screening Library Design

CB2 Agonist In Vivo Efficacy Window: Reference Compound Antiallodynic Activity

A closely related sulfamoyl benzamide CB2 agonist (compound 27) produced robust, dose-dependent antiallodynic activity in rodent models of postoperative pain and neuropathic pain, without eliciting the centrally mediated CB1 side effects (catalepsy, hypothermia) typically associated with cannabinoid ligands [1]. In the Chung model of neuropathic pain, compound 27 demonstrated significant reversal of mechanical allodynia at 10 mg/kg i.p., with efficacy comparable to the CB1/CB2 agonist WIN 55,212-2 but without motor impairment. The target compound, sharing the identical 2-fluorobenzamide-sulfonamide central scaffold and differing only in the amide aryl substituent, belongs to the same pharmacological series. This evidence supports the expectation that the series can deliver peripherally restricted CB2 agonists suitable for pain research, and the target compound serves as a structurally distinct tool for exploring amide substituent effects on in vivo efficacy and therapeutic window.

In Vivo Pain Models Neuropathic Pain Antiallodynic Activity CB2 Agonism

Recommended Application Scenarios for N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide in Research and Industrial Procurement


CB2 Receptor Selectivity Profiling and SAR Expansion

Investigate the CB2/CB1 selectivity profile of the target compound using GTPγS functional assays and radioligand binding. Compare directly with published sulfamoyl benzamide leads (e.g., compound 27) to map the contribution of the 2,5-dimethoxyphenyl amide group to receptor subtype selectivity. This data point is critical for refining pharmacophore models and guiding the design of next-generation CB2 agonists [1].

Physicochemical Property Optimization for CNS Exclusion

Utilize the target compound as a tool to study the impact of increased polarity (via dimethoxy substitution) on CNS penetration. Assess parallel artificial membrane permeability (PAMPA) and MDCK-MDR1 efflux ratios relative to the N-(2-ethylphenyl) analog . Results can inform lead optimization strategies aimed at achieving peripherally restricted CB2 agonists with minimized CNS exposure.

In Vitro Metabolic Stability Comparison with Alkyl Analogs

Perform liver microsome stability assays (human and rodent) comparing the target compound against the 2-ethylphenyl analog to evaluate whether the 2,5-dimethoxyphenyl group alters susceptibility to CYP450-mediated oxidation. The Bioorg. Med. Chem. Lett. 2010 paper [2] provides a framework for assessing metabolic liabilities in this series and highlights the importance of amide substituent choice for achieving acceptable in vitro half-life.

Chemical Probe for CB2-Mediated Anti-Inflammatory Signaling

Profile the target compound in CB2-dependent anti-inflammatory assays (e.g., LPS-induced TNF-α release in RAW 264.7 macrophages or human PBMCs). The established class-level CB2 agonism [1] supports the use of the compound as a chemical biology tool to dissect CB2 signaling pathways, especially when paired with structurally matched inactive analogs.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-2-fluoro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.